N-pyridin-3-ylethane-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-pyridin-3-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHSIHGLIRODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564521 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-92-3 | |
| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of N Pyridin 3 Ylethane 1,2 Diamine and Its Analogues
Ligand Design and Chelation Properties
Denticity and Donor Atom Arrangement in N-pyridin-3-ylethane-1,2-diamine
This compound is a versatile organic molecule that possesses three potential donor sites, making it a candidate for acting as a polydentate ligand in coordination chemistry. libretexts.orgchegg.com The donor atoms are the nitrogen of the pyridine (B92270) ring and the two nitrogen atoms of the ethylenediamine (B42938) fragment. nih.gov This arrangement allows the ligand to exhibit different denticities, primarily acting as a bidentate or a tridentate ligand. byjus.com
As a bidentate ligand, it typically coordinates to a metal center through the two nitrogen atoms of the ethylenediamine moiety, forming a stable five-membered chelate ring. byjus.comresearchgate.net This binding mode is common for ethylenediamine and its derivatives. researchgate.net Alternatively, it can coordinate via the pyridine nitrogen and one of the amine nitrogens.
As a tridentate ligand, all three nitrogen atoms—one from the pyridine ring and two from the ethylenediamine chain—can potentially bind to a single metal center. byjus.com Ligands with three donor atoms are classified as tridentate. youtube.com The ability to engage in three-point binding significantly enhances the stability of the resulting metal complex through the chelate effect.
The specific denticity exhibited in a complex depends on several factors, including the nature of the metal ion, the steric environment, and the reaction conditions. researchgate.net
Conformational Flexibility and Binding Modes of this compound Ligands
The ethylenediamine backbone of this compound provides significant conformational flexibility. This allows the ligand to adopt various spatial arrangements to accommodate the geometric preferences of different metal ions. The flexibility of the ethyl linkage is a well-known characteristic that influences the structure of the resulting complexes. researchgate.net
Several binding modes can be anticipated for this ligand, analogous to other flexible polyamine ligands like 2,2'-dipyridylamine: nsf.gov
Chelating Bidentate (N,N): The most common mode involves the two amine nitrogens of the ethylenediamine group binding to a single metal center to form a five-membered ring. libretexts.org
Chelating Tridentate (N,N,N): All three nitrogen atoms can coordinate to a single metal ion, which would be favored by metal ions that prefer higher coordination numbers.
Bridging Ligand: The ligand can bridge two or more metal centers. For instance, the ethylenediamine portion could chelate one metal while the pyridine nitrogen coordinates to an adjacent metal ion. In another possibility, each of the three donor nitrogens could bind to a different metal center in a trinuclear complex, a mode seen in some dpa complexes. nsf.gov
The preference for a particular binding mode is a delicate balance of steric interactions and the electronic properties of the metal center. nih.gov The ability of the ligand to be non-planar allows it to accommodate a wide range of coordination geometries. nsf.gov
Formation and Stability of Metal Complexes with this compound
Transition Metal Complexes (e.g., Iron, Cobalt, Nickel, Copper, Zinc, Palladium, Platinum)
This compound and its analogues form stable complexes with a variety of transition metals. The stability of these complexes is often governed by the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). niscpr.res.in
Iron (Fe), Cobalt (Co), and Zinc (Zn): Studies on analogous chiral tripyridyldiamine ligands show the formation of stable octahedral complexes with Fe(II), Co(III), and Zn(II). nih.gov For example, in an Fe(II) complex with a related ligand, the three pyridyl donors adopt a meridional (mer) geometry. nih.gov The combination of steric and electronic factors within the ligand can favor the formation of a single, most stable coordination geometry. nih.gov
Nickel (Ni): Nickel(II), with its d⁸ electron configuration, is known to form complexes with various geometries, including octahedral and square planar. wikipedia.orgresearchgate.net With ligands containing pyridyl and amine donors, Ni(II) can form octahedral complexes, as seen in coordination polymers with related functionalities. nih.gov In other cases, particularly with α-diimine ligands, a slightly distorted square-planar geometry is observed. nih.gov
Copper (Cu): Following the Irving-Williams series, Cu(II) complexes are expected to be particularly stable. niscpr.res.in The geometry of Cu(II) complexes can be distorted from ideal structures due to the Jahn-Teller effect.
Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) are d⁸ metal ions that strongly favor square planar coordination geometry. rsc.org They are known to form stable N,N-bidentate chelate complexes with ligands containing 1-(2-pyridyl) groups, resulting in compounds of the general formula [M(L)X₂]. rsc.org
The table below shows selected bond lengths for an analogous Fe(II) complex, illustrating typical metal-ligand distances in such coordination spheres.
| Bond | Length (Å) |
| Fe(1)–N(amine 1) | 2.236(1) |
| Fe(1)–N(amine 2) | 2.268(1) |
| Fe(1)–N(pyridyl 1) | 2.163(1) |
| Fe(1)–N(pyridyl 2) | 2.202(1) |
| Fe(1)–N(pyridyl 3) | 2.182(1) |
| Data from a related chiral tripyridyldiamine Fe(II) complex. nih.gov |
Other Metal Ion Complexation (e.g., Cadmium, Mercury, Silver, Chromium, Manganese)
The coordination chemistry of this compound extends beyond the late transition metals.
Chromium (Cr) and Manganese (Mn): The stability constants for Cr(III) and Mn(II) complexes with related pyridine-based ligands have been studied, showing a decrease in stability with increasing ionic strength of the medium. researchgate.net Both tetrahedral and octahedral complexes of Mn(II) are known, depending on the stoichiometry and nature of the co-ligands. wikipedia.org Collins reagent, CrO₃(pyridine)₂, is a well-known example of a chromium-pyridine complex. wikipedia.org
Silver (Ag): Silver(I) complexes with pyridine ligands often exhibit linear geometry, with two ligands coordinated in a monodentate fashion. jscimedcentral.com
Mercury (Hg): Schiff base ligands containing pyridine and other donor atoms have been shown to form stable, four-coordinate tetrahedral or square planar complexes with Hg(II). researchgate.net
Cadmium (Cd): While specific studies on cadmium complexes with this compound are scarce, its coordination chemistry is expected to be similar to that of Zinc(II), likely forming stable tetrahedral or octahedral complexes.
Coordination Geometry and Stereochemical Aspects of this compound Complexes
The coordination geometry of complexes with this compound is highly dependent on the coordination number of the central metal ion, its electronic configuration, and the steric bulk of the ligand itself. youtube.com
Coordination Number 4: For metal ions that favor a coordination number of four, both tetrahedral and square planar geometries are possible. researchgate.netyoutube.com Metal ions like Zn(II) and some Co(II) complexes might adopt a tetrahedral geometry, while d⁸ ions such as Ni(II), Pd(II), and Pt(II) typically prefer a square planar arrangement. wikipedia.orgnih.govrsc.org
Coordination Number 5: Five-coordinate complexes can adopt either trigonal bipyramidal or square pyramidal geometries. The energy difference between these two can be small, and the choice is often dictated by subtle electronic and steric effects. youtube.com
Coordination Number 6: The most common geometry for a coordination number of six is octahedral . youtube.com This is frequently observed for a wide range of transition metals, including Fe(II), Co(III), and Zn(II), when coordinated to three bidentate ligands or one hexadentate ligand. nih.govmdpi.com These octahedral structures are often distorted due to the constraints of the chelate rings or electronic effects like the Jahn-Teller distortion in Cu(II) complexes.
Stereochemistry: When a chiral ligand, such as an analogue derived from trans-1,2-diaminocyclohexane, is used, it can impart a specific chirality to the metal center. nih.gov The transfer of chirality from the ligand to the metal complex can result in a preference for a single diastereomeric product. nih.gov In such cases, the ligand's inherent steric and electronic preferences dictate a highly controlled and predictable coordination geometry around the metal ion. For example, in an octahedral complex of a chiral tripyridyldiamine ligand, the most stable geometry features the chloride ligand trans to an amine donor and the three pyridyl donors in a meridional arrangement. nih.gov
Octahedral Geometries
This compound readily forms octahedral complexes with many transition metals, particularly those that favor a coordination number of six, such as Cr(III), Co(II), and Ni(II). researchgate.netnih.gov In these complexes, the ligand typically coordinates in a bidentate fashion, utilizing the pyridine nitrogen and one of the ethylenediamine nitrogens. This chelation forms a stable five-membered ring, a common feature in coordination chemistry.
For instance, in a complex of the type [M(this compound)₂X₂], where X is a monodentate ligand like a halide or a solvent molecule, the two this compound ligands would occupy four coordination sites in a cis or trans arrangement, with the two X ligands completing the octahedral sphere. Similarly, tris-chelate complexes, [M(this compound)₃]ⁿ⁺, can be formed where three ligands coordinate to the metal center, resulting in a propeller-like chiral structure. The specific isomer obtained (facial or meridional) would depend on the reaction conditions and the steric constraints imposed by the ligand.
Studies on analogous ligands, such as N,N'-dibenzylethane-1,2-diamine, have shown the formation of regular octahedral Ni(II) complexes. researchgate.net In such structures, the metal-ligand bond lengths are consistent with typical values for Ni-N and Ni-O (from acetate (B1210297) co-ligands) bonds in an octahedral environment. researchgate.net For example, in the complex [Ni(N,N'-dibenzylethane-1,2-diamine)₂(OAc)₂]·2H₂O, the Ni(II) center exhibits a regular octahedral coordination. researchgate.net
Tetrahedral and Square-Planar Configurations
While octahedral geometry is common, tetrahedral and square-planar configurations are also observed for metal complexes of this compound and its analogues, particularly with metal ions like Cu(II) and Ni(II). The choice between these four-coordinate geometries is a delicate balance of electronic and steric factors.
Tetrahedral geometry is generally favored by metal ions with a d¹⁰ configuration, such as Zn(II), or when bulky ligands are involved that sterically hinder the formation of a planar arrangement. For Ni(II) (a d⁸ ion), tetrahedral geometry is less common and is typically observed with weak-field ligands or when steric hindrance prevents the adoption of a square-planar geometry. researchgate.net
Square-planar geometry is predominantly found in d⁸ metal complexes, most notably Ni(II), Pd(II), and Pt(II), with strong-field ligands. researchgate.net In these cases, the large ligand field stabilization energy for a square-planar configuration favors this geometry. For Ni(II) complexes with ligands containing pyridine and diamine moieties, a switch between paramagnetic tetrahedral and diamagnetic square-planar geometries can sometimes be induced by subtle changes in the ligand structure or the counter-ion. Copper(II) (a d⁹ ion) also frequently forms square-planar complexes, which are often subject to further distortion. mdpi.com
For example, a nickel(II) complex with a tetradentate Schiff base ligand derived from pyrrole-2-carboxaldehyde and 1,3-diaminopropane, which has a similar N₄ donor set, exhibits a slightly distorted square-planar geometry. researchgate.net
Distorted and Square-Pyramidal Environments
Idealized geometries are often not perfectly realized in the solid state. Distortions from regular octahedral, tetrahedral, or square-planar geometries are common and can arise from several factors, including steric strain within the ligand, crystal packing forces, and electronic effects such as the Jahn-Teller theorem.
Distorted octahedral geometries are frequent. For instance, in Cu(II) complexes, the Jahn-Teller effect often leads to an elongated octahedral geometry, with two axial ligands at a greater distance from the metal center than the four equatorial ligands. researchgate.net This is observed in the complex of Cu(II) with N,N'-dibenzylethane-1,2-diamine, [Cu(N,N'-dibenzylethane-1,2-diamine)₂(OAc)₂]·2H₂O. researchgate.net
Square-pyramidal geometry is another common coordination environment, especially for Cu(II) complexes. In this five-coordinate geometry, the metal ion lies slightly above the basal plane of four donor atoms, with a fifth donor atom occupying the apical position. This geometry can be seen as an intermediate between square-planar and octahedral. The degree of distortion from an ideal square pyramid is often quantified by the Addison parameter (τ), which is 0 for a perfect square pyramid and 1 for a perfect trigonal bipyramid. Copper(II) complexes with N-substituted pyridine derivatives have been reported to adopt square-pyramidal geometries. researchgate.netnih.gov For example, a copper(II) chloride complex with (but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine features a square-pyramidal geometry where the basal plane consists of the three nitrogen atoms of the ligand and one chloride ion, with the second chloride ion in the apical position. nih.gov
A study on copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives also reported square-pyramidal environments for the copper(II) centers. researchgate.net
Electronic Properties and Ligand Field Effects in this compound Metal Complexes
The electronic properties of metal complexes containing this compound are primarily understood through ligand field theory. wikipedia.org The ligand's pyridine and ethylenediamine moieties create a specific ligand field around the central metal ion, which lifts the degeneracy of the d-orbitals. The magnitude of this splitting, denoted as 10Dq or Δo for octahedral complexes, and the nature of the metal-ligand bonding can be probed using techniques like UV-Visible spectroscopy and magnetic susceptibility measurements.
The electronic spectra of d-d transitions in these complexes provide valuable information. For example, an octahedral Ni(II) complex (d⁸) is expected to show three spin-allowed transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). The energy of the lowest transition corresponds directly to 10Dq. From the energies of these bands, other ligand field parameters such as the Racah parameter (B) and the nephelauxetic ratio (β) can be calculated. The Racah parameter reflects the inter-electronic repulsion in the complex, and the nephelauxetic ratio (β = B_complex / B_free_ion) indicates the degree of covalency in the metal-ligand bond. A β value less than 1 suggests a significant degree of covalent character.
While specific spectral data for this compound complexes is scarce in the literature, data from analogous systems can provide insight. For instance, Co(II) complexes with Schiff bases derived from 2-aminopyridine (B139424) exhibit d-d transitions characteristic of an octahedral environment. zenodo.org
Spectroscopic and Analytical Characterization of N Pyridin 3 Ylethane 1,2 Diamine and Its Metal Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure of N-pyridin-3-ylethane-1,2-diamine and its metal complexes by identifying the vibrational modes of their constituent bonds.
In the FT-IR spectrum of a related pyridine-containing compound, characteristic bands are observed. For instance, N-H stretching vibrations of the pyrrole (B145914) ring are typically seen in the 3400-3200 cm⁻¹ region. researchgate.net The fundamental vibrations of a polypyrrole ring can be observed around 1475 cm⁻¹, while C-N stretching can be correlated with peaks at approximately 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net For pyridine (B92270) itself, FT-IR spectra show significant bands around 1000 and 1030 cm⁻¹, which are attributed to ring breathing vibrations. researchgate.net When this compound coordinates to a metal ion, shifts in these vibrational frequencies are expected. The coordination through the nitrogen atoms of the pyridine ring and the diamine moiety would alter the electron density and bond strengths, leading to observable changes in the IR spectrum. For instance, the C=N stretching vibration in a related Schiff base ligand appears at 1623.89 cm⁻¹ and shifts to a lower wavenumber by 33-55 cm⁻¹ upon complexation, indicating coordination through the azomethine nitrogen. mocedes.org
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of pyridine solutions are also dominated by two intense bands around 1000 and 1030 cm⁻¹. researchgate.net In a study of a lead(II) dithiolate complex in a pyridine solution, the Raman spectrum showed singlets, indicating the presence of a single symmetrical conformer in the solution. researchgate.net This highlights the utility of Raman spectroscopy in studying conformational isomers in solution.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Fragment |
| N-H Stretch | 3400-3200 | Pyrrole Ring |
| C=N Stretch | ~1624 | Schiff Base |
| Ring Vibrations | ~1475 | Polypyrrole Ring |
| C-N Stretch | ~1198, ~952 | Polypyrrole Ring |
| Ring Breathing | ~1000, ~1030 | Pyridine |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound in solution.
¹H NMR: The ¹H NMR spectrum of a related pyridine compound in CDCl₃ shows characteristic chemical shifts. For example, the proton signals for the pyridine ring typically appear in the aromatic region, with the proton at the 2-position being the most deshielded. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons on the pyridine ring, the methylene (B1212753) protons of the ethane (B1197151) bridge, and the protons of the amine groups. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of a similar pyridine derivative in CDCl₃, the carbon atoms of the pyridine ring show distinct signals. rsc.org For this compound, the spectrum would display signals for the five carbons of the pyridine ring and the two carbons of the ethylenediamine (B42938) chain. The chemical shifts of these carbons would be influenced by their electronic environment. For instance, the carbons attached to nitrogen atoms would be shifted downfield. A general ¹³C NMR chemical shift table indicates that carbons in amines appear in the range of 30-60 ppm, while aromatic carbons are found between 100-150 ppm. wisc.edu
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Unit |
| ¹H | 7.0 - 8.5 | Pyridine Ring Protons |
| ¹H | 2.5 - 3.5 | Methylene Protons (ethane bridge) |
| ¹H | 1.0 - 5.0 | Amine Protons |
| ¹³C | 120 - 150 | Pyridine Ring Carbons |
| ¹³C | 40 - 50 | Methylene Carbons (ethane bridge) |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.
For a related compound, 1-pyridin-3-yl-ethylamine, the UV-Vis spectrum shows absorption maxima at 204 nm and 258 nm. sielc.com These absorptions are likely due to π → π* transitions within the pyridine ring. The spectrum of pyridine itself exhibits characteristic absorption bands. nist.gov Upon complexation with a metal ion, the electronic spectrum is expected to change. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The position and intensity of these bands can provide information about the geometry and electronic structure of the metal complex. For instance, the UV-visible spectra of certain furopyridine derivatives show absorption bands in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 400 | Pyridine Ring |
| n → π | 250 - 390 | Pyridine Ring and Amine Groups |
| Charge Transfer | Varies (often in visible region) | Metal-Ligand Complex |
Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
The mass spectrum of the parent compound, this compound (C7H11N3), would show a molecular ion peak corresponding to its molecular weight of 137.18 g/mol . americanelements.com The fragmentation pattern would provide structural information. For example, the mass spectrum of 1,3-propanediamine shows characteristic fragments that help in its identification. nist.gov Similarly, the fragmentation of this compound would likely involve cleavage of the C-C bond in the ethane bridge and cleavage of the C-N bonds. The mass spectrum of 1,3-phenylenediamine also provides a reference for the fragmentation of aromatic amines. nist.gov
Elemental Analysis (C, H, N) for Compositional Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, and nitrogen).
For this compound (C7H11N3), the theoretical elemental composition can be calculated from its molecular formula. This calculated composition is then compared with the experimental data obtained from elemental analysis to confirm the purity and identity of the synthesized compound. This technique is also vital for characterizing metal complexes, as it helps to determine the ligand-to-metal ratio. For instance, in the synthesis of metal complexes with pyridine as a ligand, elemental analysis has been used to confirm the composition of the resulting complexes. jscimedcentral.com
| Element | Theoretical Percentage (%) for C7H11N3 |
| Carbon (C) | 61.29 |
| Hydrogen (H) | 8.08 |
| Nitrogen (N) | 30.63 |
X-ray Diffraction Studies (Single Crystal and Powder X-ray Diffraction)
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline materials, including this compound and its metal complexes.
When this compound forms a metal complex, single-crystal X-ray diffraction can reveal the coordination geometry around the metal center, the bond distances between the metal and the ligand's donor atoms, and the packing of the complex molecules in the crystal lattice. For example, the crystal structure of a platinum(II) complex with a bipyridine ligand showed a distorted square-planar coordination geometry. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. While it does not provide the same level of detail as single-crystal analysis, it is useful for identifying crystalline phases, determining phase purity, and obtaining information about the unit cell parameters.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify key regions of intermolecular contact. The dnorm function combines the distances from any point on the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts at the van der Waals separation, and blue regions signify a lack of close contact. sciensage.info
This analysis generates two-dimensional fingerprint plots, which summarize all intermolecular interactions by plotting dₑ against dᵢ. These plots provide a quantitative breakdown of the different types of atomic contacts and their relative contributions to the total surface area. researchgate.net
Due to a lack of specific published crystal structures for metal complexes of this compound, a representative analysis of an analogous Cu(II) coordination polymer containing a pyridine-triazole ligand, {[Cu(L)(H₂O)₂]·2H₂O}n (where L = 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate), is presented here to illustrate the methodology. researchgate.netresearchgate.net The analysis reveals the dominant interactions that stabilize the crystal packing.
The primary interactions are typically O···H/H···O, H···H, N···H/H···N, and C···H/H···C contacts. researchgate.net For the illustrative Cu(II) complex, the O···H/H···O interactions account for a significant portion of the total Hirshfeld surface, highlighting the crucial role of hydrogen bonding in the supramolecular assembly. researchgate.net The H···H contacts represent the contribution of van der Waals forces. The presence of N···H/H···N and C···H/H···C interactions further defines the packing arrangement within the crystal. researchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Cu(II) Coordination Polymer researchgate.net
| Interaction Type | Contribution (%) |
| O···H/H···O | 37.4 |
| H···H | 24.9 |
| N···H/H···N | 9.7 |
| C···H/H···C | 9.4 |
| Cu···N/N···Cu | 6.8 |
This interactive table is based on data for an analogous Cu(II) complex with a pyridine-containing ligand to illustrate the typical interactions.
Magnetochemical Investigations (Magnetic Susceptibility)
Magnetochemical studies are fundamental in determining the electronic structure and stereochemistry of transition metal complexes. The magnetic susceptibility of a compound provides its effective magnetic moment (µeff), which is directly related to the number of unpaired electrons in the metal's d-orbitals. libretexts.orgfizika.si This information is crucial for distinguishing between high-spin and low-spin configurations and for inferring the coordination geometry (e.g., octahedral vs. tetrahedral). fizika.si
The spin-only magnetic moment (µs.o.) can be calculated using the formula: µs.o. = √n(n+2) B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. fizika.si For many first-row transition metal complexes, the experimentally measured µeff is close to the spin-only value. However, deviations can occur due to orbital contributions to the magnetic moment. libretexts.org
For metal complexes of this compound, the magnetic moments are expected to align with established values for common oxidation states and geometries. While specific data for these exact complexes are not available in the cited literature, representative values for analogous metal(II) complexes with similar N-donor ligands are presented below. Zinc(II) complexes, having a d¹⁰ configuration, are expected to be diamagnetic (n=0) and thus show no magnetic moment.
Table 2: Representative Magnetic Moment Data for Analogous Metal(II) Complexes
| Metal Complex | n (Unpaired Electrons) | µs.o. (B.M.) | µeff (B.M.) - Observed Range | Inferred Geometry |
| Co(II) Complex | 3 | 3.87 | 4.1 - 5.2 libretexts.org | Octahedral (High-Spin) |
| Ni(II) Complex | 2 | 2.83 | 2.9 - 3.4 fizika.si | Octahedral |
| Cu(II) Complex | 1 | 1.73 | 1.9 - 2.2 fizika.si | Distorted Octahedral |
| Zn(II) Complex | 0 | 0 | Diamagnetic researchgate.net | Octahedral/Tetrahedral |
This table presents typical magnetic moment values for analogous high-spin metal(II) complexes to illustrate the expected findings.
The observed magnetic moment for an analogous high-spin Fe(II) complex with a chiral tripyridyldiamine ligand was found to be 4.90 µB, consistent with an S=2 system (four unpaired electrons). nih.gov For Co(II) complexes in an octahedral field, the µeff values are typically in the range of 4.1–5.2 B.M., which is higher than the spin-only value due to significant orbital contribution. libretexts.org Ni(II) complexes in an octahedral geometry usually exhibit magnetic moments between 2.9 and 3.4 B.M., while Cu(II) complexes have values around 1.9–2.2 B.M. fizika.si
Molar Conductivity Studies
Molar conductivity (ΛM) measurements are a straightforward and effective method for determining the nature of a metal complex in solution. By measuring the conductivity of a dilute solution (typically 10⁻³ M) of the complex in a suitable solvent (such as DMF or DMSO), one can ascertain whether the complex behaves as an electrolyte or a non-electrolyte. semanticscholar.org This helps to determine if anions are part of the coordination sphere or act as free counter-ions in the solution. semanticscholar.org
The expected ranges for molar conductivity in DMSO are:
Non-electrolyte: < 50 Ω⁻¹ cm² mol⁻¹
1:1 electrolyte: 50 - 90 Ω⁻¹ cm² mol⁻¹ researchgate.net
1:2 electrolyte: 95 - 130 Ω⁻¹ cm² mol⁻¹ researchgate.net
1:3 electrolyte: > 130 Ω⁻¹ cm² mol⁻¹
Low molar conductivity values suggest that the anions are coordinated directly to the metal ion, resulting in a neutral complex that does not dissociate in the solvent. researchgate.net Conversely, higher values indicate that one or more anions are outside the coordination sphere and are present as charge-balancing counter-ions. researchgate.netresearchgate.net
The following table provides representative molar conductivity data for analogous metal complexes, illustrating how this technique is applied.
Table 3: Representative Molar Conductivity Data for Analogous Metal Complexes in DMSO
| Complex Formulation (Example) | Solvent | Molar Conductivity (ΛM) in Ω⁻¹ cm² mol⁻¹ | Electrolytic Nature | Reference |
| [Cu(L)Cl₂] | DMSO | 15.8 | Non-electrolyte | researchgate.net |
| [Ni(L)Cl₂] | DMSO | 12.3 | Non-electrolyte | researchgate.net |
| [Co(L)₂]Cl₂ | DMSO | 110.5 | 1:2 electrolyte | researchgate.net |
| [Fe(L)₂]Cl | DMSO | 65.0 | 1:1 electrolyte | researchgate.net |
This interactive table uses data from analogous systems to demonstrate the interpretation of molar conductivity results.
Based on these representative findings, if a metal complex of this compound, for instance [M(L)Cl₂], were to show a molar conductivity of 10-20 Ω⁻¹ cm² mol⁻¹ in DMSO, it would be classified as a non-electrolyte. This would confirm that the chloride ions are bonded within the coordination sphere. If a complex like [M(L)₂]Cl₂ showed a value around 110 Ω⁻¹ cm² mol⁻¹, it would be identified as a 1:2 electrolyte, indicating that both chloride ions are outside the coordination sphere. researchgate.netresearchgate.net
Catalytic Applications of N Pyridin 3 Ylethane 1,2 Diamine Metal Complexes
N-pyridin-3-ylethane-1,2-diamine Metal Complexes in C-O Bond Forming Reactions
The formation of carbon-oxygen bonds, crucial for the synthesis of ethers and esters, can be effectively catalyzed by copper complexes bearing diamine ligands. These reactions have seen a surge in interest due to the development of milder reaction conditions, moving away from the harsh requirements of traditional methods. The use of diamine ligands has been instrumental in enabling these transformations to proceed with catalytic amounts of copper under more benign conditions. nih.gov Although specific examples utilizing this compound are not prominent in the literature, the general success of ethylenediamine (B42938) and related diamine ligands in copper-catalyzed C-O bond formation suggests a promising avenue for future research with this particular ligand.
Cross-Coupling Reactions Facilitated by this compound Ligands
Cross-coupling reactions are a powerful tool for the construction of complex organic molecules, and the design of effective ligands is central to their success. Diamine ligands have proven to be particularly effective in copper-catalyzed cross-coupling reactions, such as the Goldberg amination, enabling these reactions to proceed under mild conditions. nih.gov
Palladium(II) complexes bearing a variety of substituted pyridine (B92270) ligands have demonstrated high efficiency as precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by its substituents, can have a significant impact on the catalytic activity.
Furthermore, nickel-catalyzed Sonogashira coupling of alkylpyridinium salts has been achieved using an amide-type pincer ligand, highlighting the utility of pyridine-containing scaffolds in this important C-C bond-forming reaction. nih.gov Although direct application of this compound in these specific cross-coupling reactions is not yet reported, the versatility of related pyridine and diamine ligands suggests that its metal complexes could be promising candidates for such transformations.
Asymmetric Catalysis and Enantioselective Transformations
The development of chiral catalysts for the synthesis of single-enantiomer products is a major focus of modern organic chemistry. Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as ligands for a wide range of metals in various enantioselective reactions. ua.es For instance, zinc complexes of chiral diamines derived from trans-1,2-diaminocyclohexane are effective catalysts for the asymmetric hydrosilylation of ketones. nih.gov
In a notable example of C-H functionalization, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been used for the enantioselective C2-H alkylation of pyridines with 1,3-dienes. nih.gov This reaction proceeds with high enantioselectivity for a broad range of pyridine substrates. Additionally, copper(I) complexes of novel chiral diimine ligands have been successfully employed in the one-pot enantioselective aziridination of olefins. nih.gov
These examples, while not featuring this compound, strongly suggest that chiral versions of this ligand could be highly effective in asymmetric catalysis. The presence of both a chiral diamine backbone and a pyridine ring could allow for precise control of the stereochemical outcome of a variety of transformations.
Photocatalytic Applications of this compound Complexes
The conversion of light energy into chemical energy through photocatalysis is a rapidly growing field with significant potential for addressing global energy and environmental challenges. Metal complexes with pyridine-containing ligands have emerged as promising candidates for both photocatalytic CO2 reduction and hydrogen evolution.
For instance, a nickel(II) complex featuring an S2N2-tetradentate ligand with pyridine pendants has been shown to be an effective catalyst for the photocatalytic reduction of CO2 to CO. researchgate.net The pyridine moieties in this ligand can act as binding sites for Lewis acids, which can enhance the catalytic activity. researchgate.net Cobalt(II) complexes with pyridinyl-1,3,5-triazine-diamine ligands have also been investigated for photocatalytic CO2 reduction. researchgate.net
In the context of hydrogen evolution, heteroleptic Ni(II) complexes incorporating an o-phenylene diamine ligand have been studied as catalysts in light-driven water reduction systems. mdpi.com The efficiency of these systems is influenced by the position of substituents on the ligands. Iridium(III) complexes containing 2-(1H-1,2,3-triazol-4-yl)pyridine-based ligands have also been shown to be photocatalytically active for producing molecular hydrogen. nih.gov
While these studies utilize ligands that are structurally distinct from this compound, they highlight the general utility of pyridine and diamine functionalities in the design of photocatalysts. It is conceivable that metal complexes of this compound could exhibit interesting photocatalytic properties, potentially in the reduction of CO2 or the generation of hydrogen.
Mechanistic Studies of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. Detailed mechanistic investigations, often combining experimental techniques with computational studies, have shed light on the roles of pyridine-containing ligands in various catalytic transformations.
For example, mechanistic studies on the catalytic formation of lactams from amines and water, catalyzed by a ruthenium pincer complex, have revealed that a dearomatized form of the initial complex is the active catalyst and that water acts as a cocatalyst. nih.gov In another study, density functional theory (DFT) calculations were employed to understand the role of the pyridine nitrogen in the palladium-catalyzed hydrolysis of imines, suggesting that coordination of the pyridine to the metal center increases the polarity of the imine bond and facilitates hydrolysis. mdpi.com
Kinetic analysis of pyridine(diimine) iron-catalyzed [2+2]-cycloaddition reactions has shown that the catalyst's resting state can vary depending on the substrate, implicating different intermediates in the catalytic cycle. princeton.edu These detailed mechanistic insights into related systems provide a valuable framework for predicting and understanding the potential catalytic behavior of metal complexes of this compound. Future mechanistic studies on such complexes would be crucial for unlocking their full catalytic potential.
Theoretical and Computational Investigations of N Pyridin 3 Ylethane 1,2 Diamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-pyridin-3-ylethane-1,2-diamine, DFT studies would provide fundamental insights into its molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is necessary to identify the various low-energy conformers and the global minimum energy structure. This analysis would reveal the preferred spatial arrangement of the pyridine (B92270) ring relative to the ethylenediamine (B42938) chain.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.
Other reactivity descriptors that can be calculated include:
Electron Density Distribution: To identify electron-rich and electron-poor regions of the molecule.
Molecular Electrostatic Potential (MEP): To visualize the electrostatic potential and predict sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Such as chemical hardness, softness, and electronegativity, which provide a quantitative measure of the molecule's reactivity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution). This would be particularly valuable for understanding how the molecule interacts with other molecules, such as solvent molecules or potential biological targets.
Computational Evaluation of Reaction Mechanisms and Pathways
Computational chemistry can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states and calculate activation energies. This allows for the elucidation of reaction mechanisms and the prediction of the most favorable reaction pathways. For instance, the role of the different nitrogen atoms (on the pyridine ring and the ethylenediamine chain) in various reactions could be systematically investigated.
Prediction of Spectroscopic Properties and Reactivity Trends
Computational methods can also predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental data and for the identification of the compound. Commonly calculated spectroscopic data include:
Infrared (IR) and Raman Spectra: The vibrational frequencies can be calculated and compared with experimental spectra to confirm the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation.
UV-Vis Spectra: The electronic transitions can be calculated to predict the absorption wavelengths.
By systematically modifying the structure of this compound (e.g., by adding substituents) and calculating the resulting properties, it is possible to establish reactivity trends and structure-property relationships.
Supramolecular Chemistry Involving N Pyridin 3 Ylethane 1,2 Diamine Motifs
Self-Assembly Phenomena and Self-Organized Structures
The ability of N-pyridin-3-ylethane-1,2-diamine to participate in self-assembly processes is a cornerstone of its supramolecular chemistry. When combined with metal ions, this ligand can form a variety of coordination complexes that, in turn, assemble into higher-order structures. The final architecture of these self-organized systems is dictated by several factors, including the coordination geometry of the metal center, the stoichiometry of the reactants, and the presence of counter-ions or solvent molecules that can participate in the assembly process.
For instance, the reaction of this compound with transition metals can lead to the formation of discrete mononuclear or binuclear complexes. These primary coordination compounds can then act as building blocks, or "tectons," for the construction of more elaborate supramolecular assemblies. The pyridyl nitrogen and the two amine nitrogens of the ligand offer multiple coordination sites, allowing for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. nd.edu
In the solid state, these individual complex units can organize into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks through various intermolecular interactions. The directionality and strength of these interactions play a crucial role in determining the dimensionality and topology of the final self-organized structure. For example, studies on analogous systems with similar pyridine-based ligands have demonstrated the formation of intricate coordination polymers where the metal-ligand units are linked into extended networks. nih.govnih.gov The flexibility of the ethylenediamine (B42938) bridge in this compound can also allow for conformational adaptability, enabling the formation of different supramolecular isomers depending on the crystallization conditions.
Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The remarkable self-assembly behavior of this compound and its derivatives is underpinned by a hierarchy of non-covalent interactions. Among these, hydrogen bonding and π-π stacking are particularly influential in directing the formation of specific supramolecular architectures.
The interplay between hydrogen bonding and π-π stacking is often cooperative, meaning that the presence of one type of interaction can enhance the strength of the other. This synergy is a powerful tool in crystal engineering, allowing for the rational design of materials with desired structural motifs.
Anion and Cation Binding Studies in Coordination Architectures
The coordination of this compound to metal centers can create well-defined cavities or binding pockets that are capable of recognizing and binding other chemical species, such as anions and cations. This recognition is typically achieved through a combination of electrostatic interactions, hydrogen bonding, and coordinative bonds.
Anion Binding: The amine groups of the coordinated this compound ligand can act as hydrogen bond donors to bind anions. Furthermore, the metal center itself, being a Lewis acid, can directly coordinate to anionic guests. The selectivity of these receptors for specific anions is often determined by the size and shape of the binding cavity, as well as the electronic properties of the metal center. rsc.org For example, coordinatively unsaturated metal complexes of polyamine ligands have been shown to be effective anion receptors in aqueous solutions. rsc.org The binding event can often be monitored by spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy, where a change in the optical properties of the complex signals the presence of the anion.
Cation Binding: While the primary amine groups are typically involved in coordination to the primary metal center, the pyridyl nitrogen of this compound can, in principle, act as a binding site for other cations. In more complex, multicomponent assemblies, where the ligand is not fully coordinated, the free pyridyl group could participate in the recognition of secondary metal ions or organic cations. The design of such systems often involves a modular approach, where different components are brought together to create a receptor with a specific affinity for a target cation.
Applications in Materials Science and Advanced Technologies
Integration of N-pyridin-3-ylethane-1,2-diamine in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of MOFs and coordination polymers often relies on bifunctional organic ligands that can bridge metal centers to form extended one-, two-, or three-dimensional structures. These materials are of significant interest for applications in gas storage, separation, and catalysis. Typically, pyridine-containing ligands are employed for their ability to coordinate with metal ions through the nitrogen atom of the pyridine (B92270) ring, while other functional groups on the ligand, such as carboxylates or amines, provide additional coordination sites.
For instance, related compounds like N-(pyridin-3-yl)isonicotinamide have been used to construct layered coordination polymers with nickel, forming grid-like topologies. nih.govmdpi.com Similarly, other diamine ligands, such as N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine, have been shown to form supramolecular structures with nickel(II) through hydrogen bonding. nih.govnih.gov The general principle involves using the pyridyl and amine groups to create robust frameworks. However, specific examples detailing the successful synthesis and structural characterization of MOFs or coordination polymers using this compound as the primary organic linker are not prominently featured in existing research.
Development of Functional Materials and Catalytic Platforms
The development of functional materials, particularly for catalysis, frequently involves the design of metal complexes where the ligand plays a crucial role in tuning the metal center's electronic properties and reactivity. Pyridine-based ligands are integral to many catalytic systems, including those used for hydrogenation, cross-coupling reactions, and polymerization. mdpi.com
Ruthenium(II) complexes containing pyridine-based diamine ligands, for example, have been investigated as catalysts for transfer hydrogenation reactions. The catalytic cycle often involves the formation of a metal-hydride intermediate, with the ligand framework stabilizing the catalytically active species. Palladium(II) complexes with various pyridine ligands have also demonstrated high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.com The electronic effects of substituents on the pyridine ring can significantly influence the catalytic activity of the metal center.
While these examples underscore the potential of pyridine-diamine scaffolds in catalysis, specific studies that isolate and report on the catalytic performance of metal complexes derived directly from this compound are not sufficiently documented to provide detailed research findings or comparative data. The available literature tends to focus on more complex or substituted pyridine-diamine systems.
Biological Interactions of N Pyridin 3 Ylethane 1,2 Diamine Metal Complexes
Interactions with Biomolecules
The biological activity of metal complexes is often predicated on their ability to interact with essential biomolecules such as proteins and nucleic acids. While specific studies on the interaction of N-pyridin-3-ylethane-1,2-diamine metal complexes with biomolecules are limited, the broader class of pyridine-containing metal complexes has been extensively studied, providing a framework for understanding their potential mechanisms of action.
In Vitro Studies on Antibacterial Activity (e.g., against Staphylococcus aureus, E. coli)
The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Metal complexes, including those with pyridine-based ligands, have shown promise in this regard. The chelation of a metal ion to an organic ligand can significantly enhance the antimicrobial activity of both the metal and the ligand.
While specific data on the antibacterial activity of this compound metal complexes is not extensively documented in publicly available research, studies on analogous compounds provide valuable insights. For example, various metal complexes containing pyridine (B92270) and diamine moieties have been screened against a panel of bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli.
In many cases, the metal complexes exhibit greater antibacterial activity than the free ligand. This enhanced activity is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid bilayer of the bacterial cell membrane. Once inside the cell, the metal complex can disrupt normal cellular processes by binding to DNA, inhibiting enzymes, or producing reactive oxygen species that cause cellular damage.
The table below presents hypothetical data based on typical findings for similar pyridine-diamine metal complexes to illustrate the expected trend in antibacterial activity.
| Compound/Complex | Metal Ion | Concentration (µg/mL) | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| This compound | - | 50 | 8 | 6 |
| [Cu(this compound)Cl₂] | Cu(II) | 50 | 15 | 12 |
| [Ni(this compound)Cl₂] | Ni(II) | 50 | 13 | 10 |
| [Co(this compound)Cl₂] | Co(II) | 50 | 14 | 11 |
| [Zn(this compound)Cl₂] | Zn(II) | 50 | 12 | 9 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further research, including the synthesis and systematic in vitro evaluation of this compound metal complexes, is crucial to determine their specific minimum inhibitory concentrations (MIC) and to fully understand their potential as effective antibacterial agents against clinically relevant pathogens like S. aureus and E. coli.
Future Research Directions and Emerging Trends for N Pyridin 3 Ylethane 1,2 Diamine
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of N-pyridin-3-ylethane-1,2-diamine. While traditional methods exist, future research is trending towards more sophisticated and sustainable approaches.
Modern synthetic organic chemistry offers several promising avenues. One key area of exploration is the catalytic synthesis of unsymmetrical vicinal diamines. Techniques such as the rhodium-catalyzed hydroamination of allylic amines present a powerful strategy. nih.govacs.org For this compound, a potential pathway could involve the hydroamination of N-(pyridin-3-yl)allylamine or a related derivative. This method offers high atom economy and selectivity, representing a significant advancement over multi-step classical syntheses.
Another emerging trend is the use of continuous flow and gas-phase catalysis. For instance, a patented method for producing N-ethylethylenediamine involves a gas-phase catalytic reaction between ethylenediamine (B42938) and diethyl carbonate over molecular sieves. google.com A similar strategy could be adapted for the pyridinyl analogue, potentially offering a scalable, continuous, and environmentally friendly production method. Research could focus on optimizing catalysts and reaction conditions for this specific transformation.
Furthermore, novel methods for creating N-aryl bonds are relevant. While not directly a diamine synthesis, techniques for the amination of pyridine (B92270) rings could be integrated into a broader synthetic strategy. The development of methods that avoid harsh reagents and offer high functional group tolerance is a significant goal. core.ac.uk Asymmetric synthesis is another critical frontier, aiming to produce enantiomerically pure forms of the diamine, which is crucial for applications in stereoselective catalysis and pharmaceuticals. acs.org
Table 1: Potential Novel Synthetic Strategies
| Synthetic Approach | Potential Precursors | Key Advantages | Relevant Research |
|---|---|---|---|
| Catalytic Hydroamination | N-(pyridin-3-yl)allylamine, Ammonia | High atom economy, Regioselectivity | nih.govacs.org |
| Gas-Phase Catalysis | 3-Aminopyridine (B143674), Ethylene (B1197577) Glycol/Aziridine (B145994) | Scalability, Continuous production | google.comgoogle.com |
Design of Advanced Coordination Architectures
The dual functionality of this compound, with its sp²-hybridized pyridine nitrogen and two sp³-hybridized amine nitrogens, makes it an exceptional ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). The flexibility of the ethylenediamine linker is a key feature that allows for the formation of diverse and complex structures. nih.govmdpi.com
Future research will likely focus on exploiting this flexibility to create advanced materials with tailored properties. The ligand can adopt various conformations (e.g., gauche, anti) upon coordination, leading to different network topologies. This conformational adaptability, combined with the choice of metal ion and counter-anions, can direct the self-assembly process towards one-, two-, or three-dimensional structures. nih.govmdpi.com For example, studies on highly flexible alkyldiamine-derived ligands have shown that subtle changes in ligand conformation can lead to vastly different network structures, from 2D layers to complex 3D frameworks with gas adsorption capabilities. nih.gov
The use of this compound as a primary ligand can be expanded by introducing secondary "pillar" ligands to build more complex, interpenetrated, or porous architectures. mdpi.com The interplay between the flexible diamine and rigid co-ligands, such as polycarboxylates, could yield materials with tunable channel sizes and properties for applications in gas storage, separation, and sensing. nih.govmdpi.com The hydrogen bonding potential of the N-H groups in the ethylenediamine moiety can also be used to reinforce the resulting frameworks and template the inclusion of guest molecules. mdpi.com
Table 2: Factors Influencing Coordination Architectures
| Design Factor | Influence on Structure | Potential Outcome |
|---|---|---|
| Ligand Flexibility | Allows for diverse coordination modes and network topologies. | Formation of 1D chains, 2D grids, or 3D frameworks. nih.gov |
| Metal Ion Geometry | Dictates the number of coordination sites and their spatial arrangement. | Tetrahedral, square planar, or octahedral coordination environments. elsevierpure.com |
| Co-ligands/Anions | Can act as pillars or bridges, influencing dimensionality and porosity. | Creation of mixed-ligand MOFs with tunable properties. mdpi.com |
Expansion of Catalytic Applications and Mechanistic Understanding
Chelating nitrogen-based ligands are ubiquitous in transition metal catalysis. The combination of a soft pyridine donor and a hard amine donor in this compound makes it a promising candidate for supporting a variety of catalytic transformations. Future research is expected to explore the synthesis of its metal complexes (e.g., with palladium, nickel, iron) and test their efficacy in various catalytic reactions. mdpi.com
One promising area is olefin polymerization. Late transition metal catalysts bearing amine-pyridine ligands have been shown to be active for ethylene polymerization, with the ligand structure significantly influencing catalytic activity and the properties of the resulting polymer. mdpi.com Complexes of this compound could be systematically studied to understand the relationship between the ligand's steric and electronic properties and the catalyst's performance.
Another key application is in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. Palladium complexes with substituted pyridine ligands are effective catalysts for these transformations. nih.govacs.org The catalytic activity is often correlated with the electronic properties (basicity) of the pyridine ligand. nih.govacs.orgnih.gov Systematic studies on complexes of this compound could elucidate how the combined electronic effects of the pyridine and ethylenediamine moieties tune the reactivity of the metal center.
Mechanistic understanding will be crucial. Investigating the stability, reactivity, and kinetic profiles of these novel catalysts will be essential for optimizing their performance and designing second-generation catalysts with improved activity and selectivity. biointerfaceresearch.com
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The future of this compound research lies at the intersection of multiple scientific disciplines. In materials science, the coordination polymers and MOFs derived from this ligand are of significant interest. The focus will be on creating functional materials with applications in areas like luminescence, where the ligand or its coordinated structure can act as a light-emitting component, potentially for sensing applications. mdpi.commdpi.com
Theoretical chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. DFT calculations can provide deep insights into the properties of both the free ligand and its metal complexes. researchgate.netyoutube.com Future studies will likely employ computational methods to:
Predict Molecular Structures: Optimize the geometries of various conformers and coordination complexes. biointerfaceresearch.com
Analyze Electronic Properties: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and charge distributions to understand reactivity and bonding. researchgate.nettsijournals.com
Simulate Spectra: Calculate vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the characterization of new compounds. researchgate.netyoutube.com
Elucidate Reaction Mechanisms: Model potential energy surfaces for catalytic cycles to understand reaction pathways and transition states. mdpi.com
This synergistic approach, combining synthetic chemistry, materials science, and computational modeling, will accelerate the discovery and development of new materials and catalysts based on the this compound scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-pyridin-3-ylethane-1,2-diamine, and what key reaction parameters influence yield and purity?
- Synthetic Routes: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyridin-3-ylamine with ethylene diamine derivatives under controlled pH and temperature conditions is a foundational approach. Key parameters include solvent polarity (e.g., THF or DMF), reaction time (12–24 hours), and stoichiometric ratios of reactants to minimize byproducts like unreacted diamine or oligomers .
- Purification: Column chromatography on basic alumina effectively separates diastereomers or impurities, as demonstrated in analogous diamine syntheses .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize the structure of N-pyridin-3-ylethane-1,2-diamine and its metal complexes?
- NMR: - and -NMR can resolve the pyridinyl and ethylene diamine moieties, with shifts at δ 2.6–3.1 ppm (CH-N) and δ 7.2–8.5 ppm (pyridinyl protons) .
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELXL ) confirms bond angles and coordination geometry in metal complexes. For example, vanadium(II) complexes with similar diamines show distorted octahedral geometries .
Advanced Research Questions
Q. What challenges arise in determining the enantiomeric purity of chiral derivatives of N-pyridin-3-ylethane-1,2-diamine, and what methodologies are effective for resolving such issues?
- Chiral Analysis: Enantiopurity can be assessed via chiral HPLC or circular dichroism. For diamines prone to racemization, derivatization with chiral auxiliaries (e.g., (−)-sparteine) followed by -NMR analysis improves resolution .
- Crystallographic Ambiguities: The Flack parameter (η) or Rogers’ enantiomorph-polarity tests help resolve centrosymmetric ambiguities in near-symmetric structures .
Q. How does the steric and electronic environment of N-pyridin-3-ylethane-1,2-diamine affect its coordination behavior with transition metals, and what analytical approaches can quantify these effects?
- Coordination Studies: Electron-donating groups on the pyridinyl ring enhance ligand basicity, favoring stable metal complexes. Thermogravimetric analysis (TGA) and UV-Vis spectroscopy track decomposition temperatures and d-d transitions (e.g., λ ~ 500–600 nm for vanadium complexes) .
- Electronic Effects: Infrared spectroscopy (C-N stretching at 1100–1250 cm) and cyclic voltammetry correlate ligand electronic properties with redox potentials of metal centers .
Q. In crystallographic studies of N-pyridin-3-ylethane-1,2-diamine derivatives, what software tools and refinement strategies are recommended to address potential centrosymmetric ambiguities?
- Software: SHELXTL or Olex2 are preferred for refining twinned or pseudo-centrosymmetric structures. The SHELXC/D/E pipeline enables robust phasing for high-resolution data .
- Parameter Selection: The Flack x parameter is more reliable than η for enantiomorph assignment in near-symmetric systems, reducing overprecision errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
